molecular formula C11H16ClNO3 B1530581 Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride CAS No. 1803606-98-5

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride

Cat. No. B1530581
M. Wt: 245.7 g/mol
InChI Key: IGWKCKZNUZKRDL-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride is an amino acid ester hydrochloride. Its chemical formula is H2NCH2C6H4CO2CH3·HCl , and its molecular weight is approximately 201.65 g/mol . This compound is synthesized through an esterification reaction and plays a role in the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride involves the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives. The resulting Schiff base ligands coordinate with metal ions, forming complexes . Additionally, it can be obtained through esterification reactions .


Molecular Structure Analysis

The compound consists of an amino group (NH2) attached to a methacrylate group (CH2=C(CH3)CO2CH2CH2NH2) via an ester linkage. The nitrogen of the azomethine group and the deprotonated phenolic oxygen atoms coordinate with metal ions in a 1:1 molar ratio .


Chemical Reactions Analysis

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group. It can undergo both free radical polymerization and other polymerization reactions . Furthermore, it is utilized in the production of polymers and copolymers for applications such as coatings, adhesives, and medical devices .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 102-110°C .
  • Stability : Stable up to 150°C , yielding metal oxide as the end product upon thermal decomposition .
  • Biocompatibility : Due to its low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .

properties

IUPAC Name

methyl 4-(2-aminoethyl)-3-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12;/h3-4,7H,5-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWKCKZNUZKRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethyl)-3-methoxybenzoate hydrochloride

CAS RN

1803606-98-5
Record name Benzoic acid, 4-(2-aminoethyl)-3-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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